1-Phenyl-1H-tetrazole
Overview
Description
1-Phenyl-1H-tetrazole-5-thiol is a synthetic compound that has been used in various applications. It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has also been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-tetrazole involves the reaction of phenylisothiocyanate with NaN3 in water as a solvent . The tetrazole-5-thiol derivatives were synthesized by the alkylation reaction of the compound with chloroacetone, phenacyl bromide, and chloromethyl acetate respectively .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-tetrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Phenyl-1H-tetrazole has been used in various chemical reactions. For instance, it has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Physical And Chemical Properties Analysis
1-Phenyl-1H-tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .Scientific Research Applications
1. Medicinal and Pharmaceutical Applications
1-Phenyl-1H-tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
2. Inhibitor of Aluminum Corrosion
1-Phenyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solution . This application is particularly relevant in industries where aluminum is used and corrosion is a concern.
3. Synthesis of Oxacyclic Building Blocks
1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . This process is important in the field of organic chemistry for the creation of complex molecules.
4. Synthesis of Metalated Tetradecyl Sulfone
1-Phenyl-1H-tetrazole-5-thiol has also been used in the synthesis of metalated tetradecyl sulfone . This compound has potential applications in various chemical reactions.
5. Click Chemistry
1-Phenyl-1H-tetrazole and its derivatives play a very important role in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the product . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
6. Antifungal Drugs
One of the notable advances in medicinal chemistry is associated with the development of antifungal drugs of the azole class . In the past few years, a significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring . Among these drugs, it is necessary to highlight oteseconazole and quilseconazole, two structurally similar compounds that are at the stage of clinical trials . The mechanism of action of both compounds is the inhibition of the fungal enzyme cytochrome P450 . Oteseconazole and quilseconazole have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
7. DNA Synthesis
1-Phenyl-1H-tetrazole is used in biochemistry for DNA synthesis . Generally, dilute 1-Phenyl-1H-tetrazole in acetonitrile is used for this purpose . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
8. Explosives
Tetrazoles, including 1-Phenyl-1H-tetrazole, are used in the production of explosives . This is due to their high nitrogen content and the release of a large amount of energy when detonated .
Safety And Hazards
Future Directions
The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The reported experimental tests suggest PT as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .
properties
IUPAC Name |
1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXPGSELZFFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046765 | |
Record name | 1-Phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-tetrazole | |
CAS RN |
5378-52-9 | |
Record name | 1H-Tetrazole, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-TETRAZOLE, 1-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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